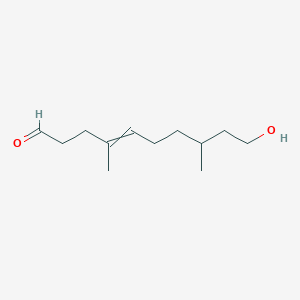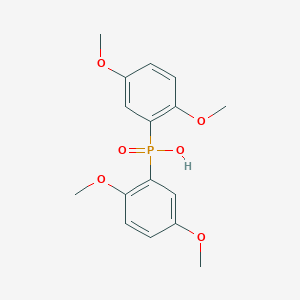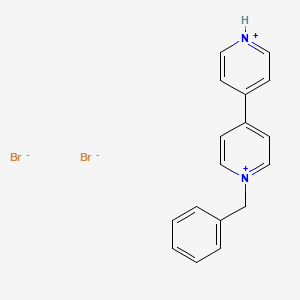
1-Benzyl-4,4'-bipyridin-1-ium dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-4,4’-bipyridin-1-ium dibromide is a chemical compound known for its unique structure and properties. It belongs to the class of bipyridinium compounds, which are characterized by the presence of two pyridine rings connected by a single bond. This compound is often used in various scientific research applications due to its ability to undergo redox reactions and form stable complexes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4,4’-bipyridin-1-ium dibromide typically involves the reaction of 4,4’-bipyridine with benzyl bromide in the presence of a suitable solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of 1-Benzyl-4,4’-bipyridin-1-ium dibromide follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the compound meets industry standards .
化学反応の分析
Types of Reactions: 1-Benzyl-4,4’-bipyridin-1-ium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: It can be reduced to form the corresponding bipyridine derivative.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong bases or nucleophiles.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds.
科学的研究の応用
1-Benzyl-4,4’-bipyridin-1-ium dibromide has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 1-Benzyl-4,4’-bipyridin-1-ium dibromide involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it a versatile redox-active molecule. This property allows it to interact with various molecular targets and pathways, including:
Molecular Targets: Enzymes and proteins involved in redox processes.
Pathways Involved: Cellular redox signaling pathways and oxidative stress response mechanisms.
類似化合物との比較
1-Benzyl-4,4’-bipyridin-1-ium dibromide can be compared with other similar compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar structure but with two benzyl groups instead of one.
4,4’-Bipyridinium derivatives: A broad class of compounds with varying substituents on the bipyridine rings.
Uniqueness: The presence of a single benzyl group in 1-Benzyl-4,4’-bipyridin-1-ium dibromide provides it with unique redox properties and makes it a valuable compound for specific applications in research and industry .
特性
CAS番号 |
72433-69-3 |
|---|---|
分子式 |
C17H16Br2N2 |
分子量 |
408.1 g/mol |
IUPAC名 |
1-benzyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dibromide |
InChI |
InChI=1S/C17H15N2.2BrH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
InChIキー |
RIHANPXRXLCGMG-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Br-].[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



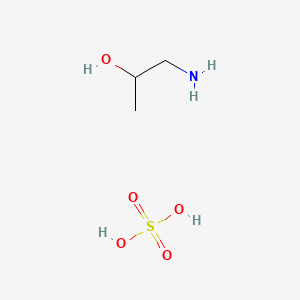
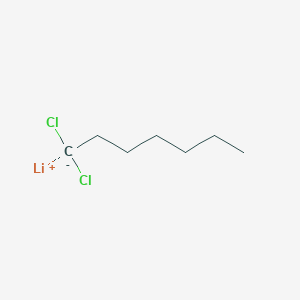
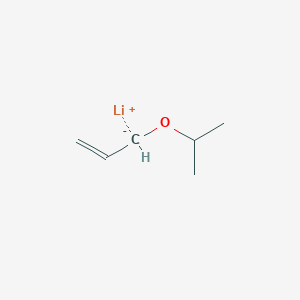
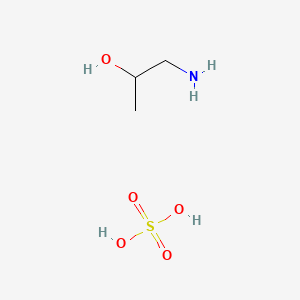
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)
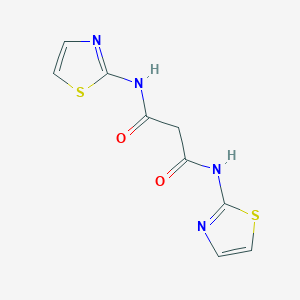
![4-[1-(Cyclohex-1-en-1-yl)-4-nitro-3-phenylbut-1-en-1-yl]morpholine](/img/structure/B14472183.png)

![2,3,3a,4-Tetrahydro-6H-furo[3,4-c]pyrazol-6-one](/img/structure/B14472191.png)
![Ethyl 7-[2-(hydroxymethyl)phenyl]heptanoate](/img/structure/B14472198.png)
